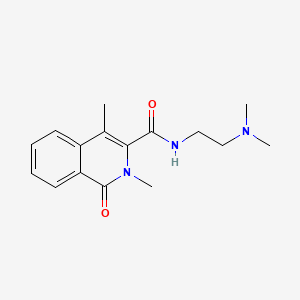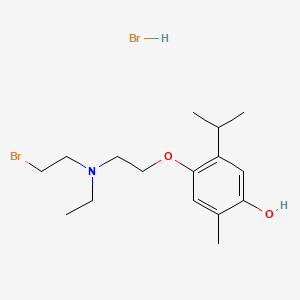
Acetic acid, oxophosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, oxophosphono-, also known as phosphonoacetic acid, is an organophosphorus compound with the chemical formula C2H5O5P. It is a colorless to yellowish liquid with a pungent odor and is soluble in water. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonoacetic acid can be synthesized through several methods. One common route involves the reaction of diethyl phosphite with chloroacetic acid under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H + ClCH2COOH → HOCH2P(O)(OH)2 + C2H5Cl
This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, phosphonoacetic acid is produced by the hydrolysis of diethyl phosphonoacetate. The process involves the following steps:
- Diethyl phosphonoacetate is prepared by reacting diethyl phosphite with ethyl chloroacetate.
- The ester is then hydrolyzed using a strong acid, such as hydrochloric acid, to yield phosphonoacetic acid.
Chemical Reactions Analysis
Types of Reactions: Phosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus trichloride are often employed.
Major Products Formed:
Oxidation: Phosphonoacetic acid derivatives with higher oxidation states.
Reduction: Various phosphonate compounds.
Substitution: Substituted phosphonoacetic acid derivatives.
Scientific Research Applications
Phosphonoacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a stabilizer for free radical polymerization.
Biology: It serves as an inhibitor of DNA polymerase, making it useful in studies of viral replication and DNA synthesis.
Medicine: Phosphonoacetic acid derivatives are explored for their potential antiviral properties.
Industry: It is used in the production of flame retardants, plasticizers, and as a chelating agent in water treatment processes.
Mechanism of Action
Phosphonoacetic acid can be compared with other organophosphorus compounds such as:
Phosphonoformic acid: Similar in structure but with different applications, primarily as an antiviral agent.
Phosphonoacetic acid derivatives: These include various substituted phosphonoacetic acids with unique properties and uses.
Uniqueness: Phosphonoacetic acid is unique due to its dual functionality as both a carboxylic acid and a phosphonic acid, allowing it to participate in a wide range of chemical reactions and applications.
Comparison with Similar Compounds
- Phosphonoformic acid
- Phosphonomethylglycine
- Phosphonoacetaldehyde
Properties
CAS No. |
26647-76-7 |
|---|---|
Molecular Formula |
C2H3O6P |
Molecular Weight |
154.02 g/mol |
IUPAC Name |
2-oxo-2-phosphonoacetic acid |
InChI |
InChI=1S/C2H3O6P/c3-1(4)2(5)9(6,7)8/h(H,3,4)(H2,6,7,8) |
InChI Key |
HISRLFWNBVQMKW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)P(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



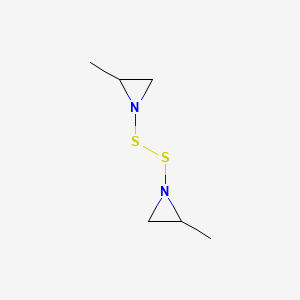
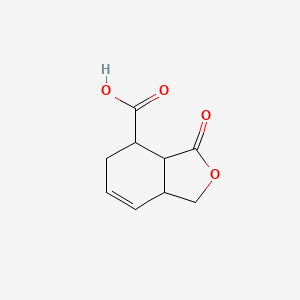
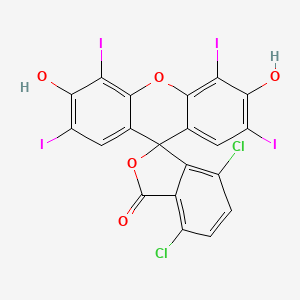
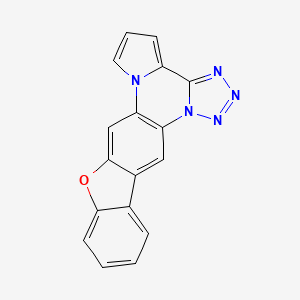
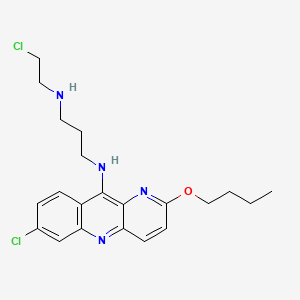

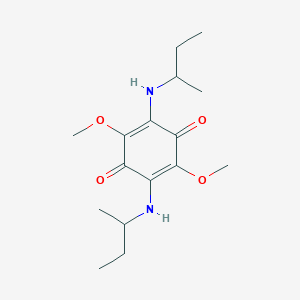
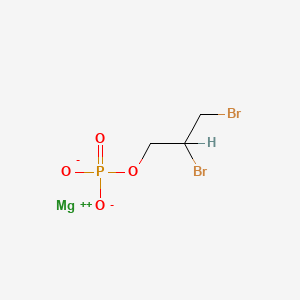
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)

